molecular formula C22H19NO6 B3341798 (R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide CAS No. 104319-02-0

(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide

Cat. No.: B3341798
CAS No.: 104319-02-0
M. Wt: 393.4 g/mol
InChI Key: KWEIFRNSMBGXSZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a complex organic compound that belongs to the class of tetracycline antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are widely used in medical and veterinary applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide typically involves multiple steps, including the formation of the tetracycline core structure followed by specific functional group modifications. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracycline core through cyclization of precursor molecules.

    Functional Group Modifications: Introduction of acetyl and hydroxyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential pharmaceutical applications.

Biology

    Antibacterial Studies: Investigated for its antibacterial properties against a wide range of bacterial strains.

Medicine

    Antibiotic Development: Explored as a potential antibiotic for treating bacterial infections.

Industry

    Pharmaceutical Manufacturing: Used in the production of antibiotic formulations.

Mechanism of Action

The mechanism of action of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: A well-known antibiotic with a similar core structure.

    Doxycycline: Another tetracycline derivative with enhanced properties.

    Minocycline: Known for its broad-spectrum antibacterial activity.

Uniqueness

®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other tetracycline derivatives.

Properties

IUPAC Name

N-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-10(24)22(23-11(2)25)8-7-14-15(9-22)21(29)17-16(20(14)28)18(26)12-5-3-4-6-13(12)19(17)27/h3-6,28-29H,7-9H2,1-2H3,(H,23,25)/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIFRNSMBGXSZ-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Reactant of Route 6
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.